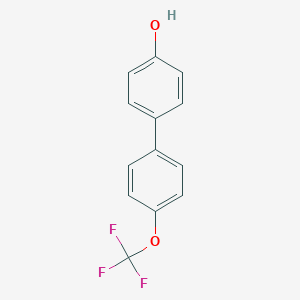

4-(4-Trifluoromethoxyphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHPTVCTYWEKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475712 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173025-79-1 | |

| Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-(4-Trifluoromethoxyphenyl)phenol. This biphenyl derivative is a compound of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic and lipophilic characteristics imparted by the trifluoromethoxy substituent. This document is intended for researchers, chemists, and drug development professionals, offering a synthesized repository of essential data, experimental insights, and safety protocols to facilitate its effective use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Phenols

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a "super-halogen" or "pseudo-halogen" due to its distinctive combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] When appended to a phenolic scaffold, as in this compound, it creates a versatile building block with tunable properties.

The phenol moiety offers a reactive handle for derivatization, while the trifluoromethoxyphenyl ring provides a metabolically stable, lipophilic domain that can enhance a molecule's ability to cross biological membranes—a critical factor in drug design.[2] This guide delves into the core scientific principles of this compound, moving from its fundamental physicochemical identity to its practical application and handling.

Molecular and Physicochemical Profile

A thorough understanding of a compound's basic properties is the foundation for its successful application. This section outlines the key identifiers and physicochemical parameters of this compound.

Chemical Identity and Structure

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group (-OH) at position 4, and the other with a trifluoromethoxy group (-OCF₃) at position 4.

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Core Physicochemical Data

The properties summarized below are critical for predicting the compound's behavior in various solvents, its potential for biological activity, and for planning purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 828-27-3 | [3] |

| Molecular Formula | C₁₃H₉F₃O₂ | - |

| Molecular Weight | 254.21 g/mol | - |

| Melting Point | 17-18 °C | [4] |

| Boiling Point | 91-93 °C at 20 mmHg | [4] |

| Density | 1.375 g/mL | [4] |

| pKa | ~9.0 (Estimated based on analogs) | [5][6] |

| LogP (Octanol/Water) | >3.0 (Estimated) | - |

Note on pKa: The acidity of the phenolic proton is a crucial parameter. The electron-withdrawing nature of the trifluoromethoxy group, transmitted through the biphenyl system, is expected to lower the pKa relative to phenol (pKa ≈ 10), making it a stronger acid. This has direct implications for its ionization state at physiological pH (around 7.4), which in turn affects receptor binding and solubility.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable in research. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (Proton NMR): The spectrum is characterized by distinct signals in the aromatic region (typically 6.8-7.6 ppm). The protons on the phenol-containing ring will appear as two doublets, as will the protons on the trifluoromethoxyphenyl ring. The phenolic -OH proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.[7]

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1250 cm⁻¹, and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 254. Characteristic fragmentation patterns would involve the loss of the trifluoromethoxy group or cleavage of the biphenyl bond.[8]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a sample.

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system using Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

-

Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B to 95% over 15-20 minutes.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

-

Injection & Analysis: Inject 5-10 µL of the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Synthesis and Reactivity

As a research chemical, this compound is most often utilized as a starting material or intermediate. Its synthesis and subsequent reactivity are therefore of primary interest.

Common Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most versatile and widely used method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a C-C bond between an aryl halide and an arylboronic acid.

DOT Script for Suzuki Coupling Workflow

Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.

This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields.[11] The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for the specific substrates.

Key Reaction Sites

The reactivity of this compound is dominated by two main sites: the phenolic hydroxyl group and the aromatic rings.

-

Phenolic -OH Group: This is the most reactive site. It is nucleophilic and acidic, readily undergoing reactions such as:

-

Etherification (Williamson Synthesis): Deprotonation with a base followed by reaction with an alkyl halide to form ethers.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

-

-

Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution will be directed by the existing groups. The hydroxyl group is a strong activating ortho-, para-director, while the trifluoromethoxyphenyl group is a deactivating meta-director relative to its own ring.

Applications in Research and Development

The unique properties of the trifluoromethoxy group make this compound a valuable building block.

-

Medicinal Chemistry: The -OCF₃ group is a bioisostere for other groups and can improve metabolic stability and membrane permeability.[2] this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential kinase inhibitors, antithrombotic agents, and anti-tuberculosis drugs.[12][13][14]

-

Materials Science: The rigid biphenyl structure and polar functional groups make it a candidate for the synthesis of liquid crystals, high-performance polymers, and other advanced materials.[15]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][16] It may also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Avoid creating dust. Use non-sparking tools and ensure proper grounding to prevent static discharge.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] It is sensitive to light and may be hygroscopic (absorbs moisture from the air).[19]

DOT Script for Safety Workflow

Caption: Recommended safety and handling workflow.

Conclusion

This compound is a strategically important chemical scaffold. Its synthesis is accessible through robust methods like the Suzuki coupling, and its reactivity is well-defined, centering on the versatile phenolic hydroxyl group. The presence of the trifluoromethoxy substituent imparts desirable properties of lipophilicity and metabolic stability, making it a highly valuable building block for the development of new pharmaceuticals and advanced materials. Adherence to proper analytical characterization and safety protocols will ensure its effective and safe use in advancing scientific research.

References

- ChemicalBook. (n.d.). 4-Trifluoromethylphenol CAS#: 402-45-9.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.

- ChemSynthesis. (2025). 4-(trifluoromethoxy)phenol.

- Capot Chemical. (2013). MSDS of 4-(Trifluoromethoxy)phenol.

- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3).

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.

- Buchwald, S. L., & Cacchi, S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15413-15418.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.

- Fisher Scientific. (n.d.). Safety Data Sheet: p-(Trifluoromethoxy)phenol.

- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 47-64.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.

- Bohl, V. J., & Togni, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 205.

- Studer, A. (2021).

- Biosynth. (n.d.). 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442.

- Nordmann. (n.d.). 4-(Trifluoromethoxy)phenol.

- ChemicalBook. (2025). 4-Trifluoromethylphenol(402-45-9).

- ChemicalBook. (2025). p-Trifluoromethoxy phenol | 828-27-3.

- Wikipedia. (n.d.). Trifluoromethylation.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(4), 884-897.

- Sigma-Aldrich. (n.d.). 4-(trifluoromethoxy)phenol synthesis.

- ChemicalBook. (n.d.). 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum.

- NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-.

- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.

- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.

- Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(7), e3940.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research.

- BOC Sciences. (n.d.). CAS 402-45-9 4-(Trifluoromethyl)phenol.

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. rsc.org [rsc.org]

- 8. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

- 13. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 14. nbinno.com [nbinno.com]

- 15. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 16. capotchem.com [capotchem.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.ca [fishersci.ca]

4-(4-Trifluoromethoxyphenyl)phenol chemical structure and analysis

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine-containing functional groups can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable. This guide provides a comprehensive technical overview of 4-(4-Trifluoromethoxyphenyl)phenol, a key building block and intermediate.

This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, analytical characterization, and applications. The methodologies described herein are grounded in established scientific principles to ensure reliability and reproducibility.

Chemical Structure and Physicochemical Properties

This compound, with CAS Number 39634-42-9, is a diaryl ether. Its structure consists of two phenyl rings linked by an ether oxygen. One ring is substituted with a hydroxyl (-OH) group at position 4, rendering it a phenol. The other ring is substituted with a trifluoromethoxy (-OCF₃) group, also at position 4. This specific arrangement of a phenol and a trifluoromethoxy-substituted phenyl ether gives the molecule its distinct properties. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule.[1]

The phenolic hydroxyl group provides a site for hydrogen bonding and can act as a proton donor, while the trifluoromethoxy group enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.[1]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 39634-42-9 | [1] |

| Molecular Formula | C₁₃H₉F₃O₂ | [1] |

| Molecular Weight | 254.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | O(C1=CC=C(C(F)(F)F)C=C1)C2=CC=C(O)C=C2 | [1] |

| InChI Key | FJFSSESWAFPCSU-UHFFFAOYSA-N | [1] |

Synthesis and Quality Control Workflow

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of 4-fluoronitrobenzene with hydroquinone, followed by the reduction of the nitro group to an amine and subsequent amide bond formation.[2] The final product is then purified, typically by column chromatography, and its identity and purity are confirmed through a suite of analytical techniques.

Caption: General workflow for the synthesis and quality control of this compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the accurate determination of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of a related compound, phenol, shows distinct signals for the hydroxyl proton and the aromatic protons at the ortho, meta, and para positions.[3] For this compound, one would expect to see:

-

A singlet for the phenolic -OH proton. Its chemical shift can be variable and concentration-dependent.

-

A set of doublets for the aromatic protons on the phenol ring.

-

A set of doublets for the aromatic protons on the trifluoromethoxyphenyl ring.

Expertise in Practice: The choice of solvent is critical. Using a deuterated solvent like DMSO-d₆ is advantageous as it can form a hydrogen bond with the phenolic proton, resulting in a more distinct and observable signal. To confirm the identity of the -OH peak, a D₂O exchange experiment can be performed; the addition of D₂O will cause the -OH peak to disappear from the spectrum.[3]

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethoxy group will give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide information about the electronic environment of the -OCF₃ group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[6]

Expected Observations:

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (254.21 g/mol ).[1]

-

Fragmentation Pattern: The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation would involve the cleavage of the ether bond.

Causality in Experimental Choice: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) depends on the compound's properties. ESI is a softer ionization technique suitable for preventing extensive fragmentation and clearly observing the molecular ion, especially in a high-resolution instrument. EI, being a higher-energy technique, is useful for generating a reproducible fragmentation pattern for library matching.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The NIST WebBook provides reference IR spectra for similar compounds which can be used for comparison.[7]

Key Expected Vibrational Bands:

-

O-H Stretch: A broad peak typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch (Ether): A strong absorption band around 1200-1250 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for compounds of this polarity.[8]

Step-by-Step Protocol for Purity Analysis:

-

Instrumentation: An HPLC system with a UV detector, a binary pump, an autosampler, and a column oven.[8]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[8] For isomers, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[9]

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[8]

-

Solvent B: Acetonitrile or Methanol.

-

-

Elution: A gradient elution, for example, starting from 30% B to 95% B over 20 minutes, is typically effective for separating the main compound from potential impurities.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 270-280 nm).[10][11]

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validating System: The method's reliability is ensured by running a blank (mobile phase only), a standard of the pure compound to determine the retention time, and then the sample. The peak shape should be symmetrical (tailing factor close to 1.0) for accurate quantification.[8]

Caption: Integration of spectroscopic data for structural verification.

Applications in Drug Development and Research

The unique properties imparted by the trifluoromethoxy group make this compound and its derivatives valuable in drug design.

-

Bioisosteric Replacement: The phenolic hydroxyl group is a common pharmacophore, but it is often prone to rapid metabolism (e.g., glucuronidation).[12] The trifluoromethoxy group can serve as a bioisostere for other groups, modulating properties like lipophilicity and metabolic stability.[13] The strategic placement of fluorine can influence molecular conformation, which can be critical for receptor binding.[14]

-

Androgen Receptor Antagonists: Derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor antagonists, which are relevant for the treatment of prostate cancer.[2]

-

Anti-Tuberculosis Agents: The related compound, 4-(Trifluoromethoxy)phenol, has been investigated as an anti-tuberculosis drug. It is believed to inhibit the growth of Mycobacterium tuberculosis by binding to the 50S ribosomal subunit.[15]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Due to its reactivity, it serves as a crucial intermediate in the synthesis of more complex APIs.[16]

Safety and Handling

This compound and related compounds require careful handling in a laboratory setting.

-

Hazards: These compounds can be harmful if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][20] Use a fume hood to avoid inhaling dust or vapors.[17][20]

-

Handling: Use in a well-ventilated area.[17] Avoid dust formation and sources of ignition.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[20] Some variants are hygroscopic and should be stored under an inert gas.[21]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18][19]

References

-

4-(trifluoromethoxy)phenol Physical Properties. ChemSynthesis. [Link]

-

MSDS of 4-(Trifluoromethoxy)phenol. Capot Chemical. [Link]

-

Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Cheméo. [Link]

-

Phenol, 4-(trifluoromethoxy)-. NIST WebBook. [Link]

-

MATERIAL SAFETY DATA SHEETS 4-(TRIFLUOROMETHYL)PHENOL. Cleanchem Laboratories. [Link]

-

4-(4-Trifluoromethylphenyl)phenol. PubChem. [Link]

-

4-Trifluoromethylphenol; LC-ESI-QTOF; MS2. MassBank. [Link]

-

4-(Trifluoromethyl)phenol. PubChem. [Link]

-

CID 160308704 | C14H10F6O4. PubChem. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI. [Link]

-

Phenol, 4-(trifluoromethoxy)- IR Spectrum. NIST WebBook. [Link]

-

Analysis of phenols in pharmaceuticals by liquid chromatography. ScienceDirect. [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. Scirp.org. [Link]

-

The Influence of Bioisosteres in Drug Design. PubMed Central. [Link]

-

Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

1H proton nmr spectrum of phenol. docbrown.info. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

-

19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. [Link]

Sources

- 1. CAS 39634-42-9: 4-[4-(Trifluoromethyl)phenoxy]phenol [cymitquimica.com]

- 2. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. www2.nkust.edu.tw [www2.nkust.edu.tw]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 17. synquestlabs.com [synquestlabs.com]

- 18. capotchem.com [capotchem.com]

- 19. echemi.com [echemi.com]

- 20. cleanchemlab.com [cleanchemlab.com]

- 21. 4-(Trifluoromethoxy)phenol | 828-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying the Core Moiety

The compound 4-(4-Trifluoromethoxyphenyl)phenol, more precisely named 4-[4-(Trifluoromethyl)phenoxy]phenol , is a diaryl ether of significant interest in medicinal chemistry. Its structure, featuring a phenol ring linked via an ether bond to a benzene ring substituted with a trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the number 39634-42-9 to this compound.[1][2]

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This functional group is known to enhance several key properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly sought-after feature in modern drug design.[3]

It is crucial to distinguish 4-[4-(Trifluoromethyl)phenoxy]phenol from similarly named compounds, such as 4-(Trifluoromethyl)phenol (CAS 402-45-9) and 4-(Trifluoromethoxy)phenol (CAS 828-27-3), as the structural differences, while subtle in name, lead to distinct chemical properties and applications.[3][4] 4-(Trifluoromethyl)phenol is a known metabolite of the widely prescribed antidepressant, fluoxetine.[3]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 4-[4-(Trifluoromethyl)phenoxy]phenol, with a focus on its relevance to drug discovery and development.

Synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol

The primary method for synthesizing diaryl ethers such as 4-[4-(Trifluoromethyl)phenoxy]phenol is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific case, the reaction would proceed between 4-halobenzotrifluoride (where the halogen is typically bromine or iodine) and hydroquinone (1,4-dihydroxybenzene) or a protected form of hydroquinone, in the presence of a base.

Representative Experimental Protocol: Ullmann Condensation

Disclaimer: This is a representative protocol and may require optimization.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol.

Materials:

-

4-Bromobenzotrifluoride

-

Hydroquinone

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Potassium carbonate (K2CO3) or another suitable base

-

High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)

-

Toluene

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), 4-bromobenzotrifluoride (1.0-1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (e.g., 5-10 mol%).

-

Solvent Addition: Add a suitable volume of a high-boiling solvent such as DMF or toluene.

-

Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with toluene and water.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

-

Separate the organic layer, and extract the aqueous layer with additional toluene.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-[4-(Trifluoromethyl)phenoxy]phenol.

-

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-[4-(Trifluoromethyl)phenoxy]phenol are critical for its handling, formulation, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 39634-42-9 | [1][2] |

| Molecular Formula | C₁₃H₉F₃O₂ | [1][2] |

| Molecular Weight | 254.21 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 49-54 °C | [6] |

| Boiling Point | 319.4 ± 42.0 °C (Predicted) | [6] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; likely soluble in organic solvents like Chloroform, DMSO, and Methanol. | [7] |

Spectroscopic Data (Reference)

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically δ 6.8-7.8 ppm) corresponding to the protons on both phenyl rings. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the diaryl ether would also be present, typically in the 1200-1300 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into a molecular scaffold can significantly enhance its pharmacological properties. This group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, which can aid in cell membrane permeability.

4-[4-(Trifluoromethyl)phenoxy]phenol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its diaryl ether structure is a common motif in many biologically active molecules. The presence of the reactive phenolic hydroxyl group allows for further chemical modifications, making it a versatile starting material.

A prime example of the importance of the trifluoromethyl-substituted phenoxy moiety is in the structure of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .[8][9] The synthesis of fluoxetine involves the reaction of 4-(trifluoromethyl)phenol with a suitable side chain.[10] Given this precedent, 4-[4-(Trifluoromethyl)phenoxy]phenol is an attractive building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles. It can be used to synthesize analogs of known drugs or as a starting point for the discovery of new chemical entities targeting a wide range of therapeutic areas.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [11]

-

Causes skin irritation and serious eye irritation. [11]

-

May cause respiratory irritation. [12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.

Conclusion

4-[4-(Trifluoromethyl)phenoxy]phenol (CAS 39634-42-9) is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its synthesis, primarily through the Ullmann condensation, provides access to a diaryl ether scaffold decorated with a trifluoromethyl group—a key pharmacophore in modern medicinal chemistry. While detailed experimental and spectroscopic data for this specific compound are limited in the public domain, its structural similarity to known pharmaceutical precursors underscores its potential as a building block for the discovery and development of new therapeutic agents. Proper safety precautions, based on data from closely related compounds, are essential for its handling.

References

-

PubChem. 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

-

SynZeal. 4-(Trifluoromethyl)Phenol | CAS No: 402-45-9. [Link]

-

Capot Chemical. MSDS of 4-(Trifluoromethoxy)phenol. 2013-11-19. [Link]

- Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.

-

SynZeal. 4-(Trifluoromethyl)Phenol | CAS No: 402-45-9. [Link]

-

U.S. Environmental Protection Agency. Phenol, 4-[4-(trifluoromethyl)phenoxy]- - Substance Details. [Link]

-

PubChem. Fluoxetine. National Center for Biotechnology Information. [Link]

-

CAS. CAS Patents. [Link]

-

Giri, R., et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc. 2017, 139, 16, 5688–5696. [Link]

- Google Patents. US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)

-

ChemSynthesis. 4-(trifluoromethyl)phenol. [Link]

-

Supporting Information for manuscript b509307j. [Link]

-

CAS. U.S. National Patent Classifications Used by CAS. [Link]

-

PubChem. (S)-Fluoxetine. National Center for Biotechnology Information. [Link]

-

PharmaCompass. Benzenepropanamine, N-methyl-gamma-(4-(trifluoromethyl)phenoxy)-, hydrochloride. [Link]

- Google Patents.

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

-

Chegg.com. Solved The following IR Spectrum, 1H NMR Spectrum and 13C | Chegg.com. [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]

- 6. 39634-42-9 CAS MSDS (4-[(4-TRIFLUOROMETHYL)PHENOXY]PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 8. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Trifluoromethyl)phenol | 402-45-9 | SynZeal [synzeal.com]

- 11. capotchem.com [capotchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

Physical and chemical properties of 4-(4-Trifluoromethoxyphenyl)phenol

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenol

Introduction: Unveiling a Key Synthetic Building Block

4-(Trifluoromethoxy)phenol, identified by its CAS number 828-27-3, is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethoxy (-OCF3) group, make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Notably, it serves as a reactant in the preparation of 1-aryloxyethyl piperazine derivatives, which have been investigated as Kv1.5 potassium channel inhibitors.[3] Furthermore, this compound has been explored for its potential anti-tuberculosis properties.[4]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-(Trifluoromethoxy)phenol, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 4-(Trifluoromethoxy)phenol is fundamental to its application in synthesis and drug design. The trifluoromethoxy group significantly influences its acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analog, phenol.

Physicochemical Properties

The key physical and chemical properties of 4-(Trifluoromethoxy)phenol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 828-27-3 | [5] |

| Molecular Formula | C₇H₅F₃O₂ | [3][6] |

| Molecular Weight | 178.11 g/mol | [3][5] |

| Appearance | Clear brown liquid | [3] |

| Melting Point | 17-18 °C | [3][4][5] |

| Boiling Point | 91-93 °C at 20 mmHg; 92 °C at 25 mmHg | [3][5] |

| Density | 1.375 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.447 | [3][5] |

| pKa | 9.30 ± 0.13 (Predicted) | [3] |

| Flash Point | 86 °C (187 °F) - closed cup | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-(Trifluoromethoxy)phenol.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would be expected for the O-H stretching of the phenolic group and C-O stretching, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group. The National Institute of Standards and Technology (NIST) maintains an IR spectrum for this compound.[8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides the mass spectrum for 4-(Trifluoromethoxy)phenol, which is essential for its identification.[9]

Part 2: Synthesis and Reactivity

The synthesis of 4-(Trifluoromethoxy)phenol can be achieved through various methods. One notable, high-yield method involves the iron(III) oxide-photocatalyzed hydroxylation of 4-trifluoromethoxyphenylboronic acid.

Experimental Protocol: Synthesis from 4-Trifluoromethoxyphenylboronic Acid

This protocol is adapted from a method described in the chemical literature, offering a high yield of the desired product.[3]

Materials:

-

4-Trifluoromethoxyphenylboronic acid

-

Iron(III) oxide (photocatalyst)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel (100-200 mesh)

Procedure:

-

To a flask containing 4-trifluoromethoxyphenylboronic acid (0.82 mmol), add 10 mol% of iron(III) oxide photocatalyst (13.1 mg) and tetrahydrofuran (2 mL).[3]

-

Stir the reaction mixture in an open flask under diffuse sunlight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[3]

-

Upon completion, quench the reaction with water and filter to remove the catalyst.[3]

-

Concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using an eluent of 15:1 ethyl acetate/hexane to yield pure crystalline 4-trifluoromethoxyphenyl.[3]

Synthesis Workflow Diagram

Caption: Synthesis of 4-(Trifluoromethoxy)phenol via photocatalytic hydroxylation.

Reactivity and Stability

4-(Trifluoromethoxy)phenol is stable under normal handling and storage conditions.[10] It should be stored in a dark place under an inert atmosphere at room temperature.[3] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products are not expected under normal conditions of storage and use.[10]

Part 3: Applications in Research and Development

The unique properties of 4-(Trifluoromethoxy)phenol make it a versatile building block in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of APIs.[1] Its role as a reactant in preparing Kv1.5 potassium channel inhibitors highlights its importance in drug discovery.[3]

-

Agrochemicals and Dyes : Like many fluorinated compounds, it has potential applications in the development of pesticides and dyes.[2]

-

Liquid Crystal Materials : The trifluoromethoxy group can impart desirable properties for applications in liquid crystal technologies.[2]

-

Anti-Tuberculosis Research : It has been identified as a potential anti-tuberculosis agent, possibly acting as a prodrug.[4] It is suggested that it may inhibit bacterial transcription and replication by binding to the 50S ribosomal subunit.[4]

Conceptual Pathway of Action

Caption: Postulated mechanism of anti-tuberculosis activity.

Part 4: Safety and Handling

4-(Trifluoromethoxy)phenol presents several health hazards and requires careful handling in a laboratory setting.

Hazard Identification

The compound is classified as harmful and an irritant.[6]

-

Hazard Statements :

Safe Handling and Personal Protective Equipment (PPE)

-

Handling : Handle in accordance with good industrial hygiene and safety procedures.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][10] Use only in a well-ventilated area or under a chemical fume hood.[12] Keep away from heat, sparks, and flame.[10]

-

PPE : Wear protective gloves, protective clothing, and eye/face protection.[6][10] A type ABEK (EN14387) respirator filter is recommended.

First-Aid Measures

-

If Swallowed : Rinse mouth with water and consult a physician.[6] Never give anything by mouth to an unconscious person.[6]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[12]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical advice.[12]

-

If Inhaled : Move the person into fresh air.[12] If not breathing, give artificial respiration.[12]

Disposal Considerations

Dispose of this material and its container at a licensed professional waste disposal service.[6] Contaminated packaging should be disposed of as an unused product.[6]

References

-

Capot Chemical. (2013, November 19). MSDS of 4-(Trifluoromethoxy)phenol. [Link]

-

ChemSynthesis. (2024, May 20). 4-(trifluoromethoxy)phenol. [Link]

-

PubChem. 4-(Trifluoromethyl)phenol. [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). [Link]

-

NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethoxy)phenol. [Link]

-

NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. capotchem.com [capotchem.com]

- 7. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]

- 8. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 9. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-(4-Trifluoromethoxyphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-(4-Trifluoromethoxyphenyl)phenol

This compound, also known as p-(trifluoromethoxy)phenol, is an aromatic organic compound with the chemical formula C₇H₅F₃O₂.[1][2] Its structure features a phenol ring substituted with a trifluoromethoxy group at the para position. This substitution imparts unique electronic and steric properties to the molecule, influencing its reactivity, lipophilicity, and, consequently, its solubility in various media. The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic trifluoromethoxy group suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.[3] Understanding the solubility of this compound is critical for a wide range of applications, including drug design, formulation development, and materials science, as it directly impacts bioavailability, processability, and efficacy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. The key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O₂ | [1][2] |

| Molecular Weight | 178.11 g/mol | [1] |

| Melting Point | 17-18 °C | [4] |

| Boiling Point | 92 °C at 25 mmHg | [4] |

| Density | 1.375 g/mL at 25 °C | [4] |

| Calculated logP (Octanol/Water) | 2.291 | [1] |

| Calculated Water Solubility (logS) | -2.30 (mol/L) | [1] |

| Qualitative Solubility | Soluble in Chloroform, Methanol | [4] |

The calculated octanol-water partition coefficient (logP) of 2.291 indicates a moderate lipophilicity, suggesting a preference for non-polar environments over aqueous media.[1] This is further supported by the calculated water solubility (logS) of -2.30, which translates to a low solubility in water.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Influence of Molecular Structure on Intermolecular Interactions

The molecular structure of this compound allows for several types of intermolecular interactions:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, forming strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and fluorine atoms. This allows for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the trifluoromethoxy group contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

The trifluoromethoxy group (-OCF₃) is a highly lipophilic and electron-withdrawing substituent.[3] Its presence is expected to enhance solubility in non-polar and moderately polar solvents while potentially reducing solubility in highly polar, protic solvents compared to unsubstituted phenol.

Expected Solubility Profile in Different Solvent Classes

Based on the theoretical framework, the following solubility profile for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected due to the ability of the phenolic hydroxyl group to form strong hydrogen bonds with the solvent molecules. The alkyl chains of the alcohols can also interact favorably with the lipophilic parts of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the phenolic proton and also engage in dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Heptane): Moderate to low solubility is expected. While the trifluoromethoxy group and the phenyl ring can interact via van der Waals forces with these solvents, the polar hydroxyl group will be less favorably solvated, limiting overall solubility. Solubility is expected to be higher in aromatic non-polar solvents like toluene compared to aliphatic ones like heptane due to potential π-π stacking interactions.

-

Aqueous Solvents: As indicated by the calculated logS value, solubility in water is expected to be low.[1] The hydrophobic nature of the trifluoromethoxyphenyl group is the dominant factor.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent types.

Caption: Intermolecular forces between this compound and solvent classes.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data, experimental determination is often necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. While quantitative experimental data remains limited in publicly accessible literature, a strong theoretical understanding of its solubility profile can be derived from its physicochemical properties and molecular structure. The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic trifluoromethoxyphenyl moiety suggests a versatile solubility in a range of organic solvents, with a preference for polar protic and aprotic media. For applications requiring precise solubility data, the detailed experimental protocol for the shake-flask method provided herein offers a reliable path for its determination. Further research to quantify the solubility of this compound in a broad spectrum of solvents at various temperatures would be a valuable contribution to the scientific community, particularly for those in the fields of drug development and materials science.

References

-

Cheméo. Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). [Link]

-

NIST. Phenol, 4-(trifluoromethoxy)-. In: NIST Chemistry WebBook. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

PubChem. (4-Hydroxy-3-(trifluoromethoxy)phenyl)acetone. [Link]

-

ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. [Link]

-

PubChem. 4-Ethylphenol. [Link]

-

PubChem. Heptane. [Link]

-

FooDB. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). [Link]

-

PubChem. 4-Isopropylphenol. [Link]

-

PubChem. 4-Ethylphenyl acetate. [Link]

-

PubChem. Tyrosol. [Link]

-

PubChem. 2-(4-Hydroxyphenyl)ethyl acetate. [Link]

Sources

The Trifluoromethylphenyl Phenol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of 4-(4-Trifluoromethoxyphenyl)phenol Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the this compound scaffold has emerged as a particularly privileged structure, underpinning the development of a diverse array of therapeutic agents. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups impart unique electronic and lipophilic characteristics that can enhance metabolic stability, binding affinity, and cellular permeability. This technical guide provides a comprehensive exploration of the significant biological activities associated with this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Physicochemical Advantage of Fluorination

The strategic incorporation of trifluoromethyl and trifluoromethoxy groups onto a phenolic backbone profoundly alters its electronic and steric properties. The high electronegativity of fluorine atoms in the -CF3 and -OCF3 moieties can significantly lower the pKa of the phenolic hydroxyl group, thereby enhancing its ability to form hydrogen bonds with biological targets. Furthermore, the metabolic stability of these compounds is often increased, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This enhanced stability translates to improved pharmacokinetic profiles, a critical consideration in drug development. This guide will explore how these fundamental physicochemical properties translate into potent and diverse biological activities.

Anticancer Activity: Targeting Dysregulated Signaling Pathways

Derivatives of this compound have demonstrated considerable promise as anticancer agents, primarily through their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras/Raf/MEK/ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[1] Its constitutive activation, often due to mutations in genes like BRAF and RAS, is a hallmark of many cancers, including melanoma.[2][3] Several trifluoromethyl-containing compounds have been shown to exert their anticancer effects by targeting components of this pathway. The inhibition of ERK1/2, the terminal kinases in this cascade, is a key strategy to block downstream signaling and induce apoptosis in cancer cells.[3][4]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of trifluoromethylphenyl phenol derivatives.

Quantitative Anticancer Data

The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Trifluoromethyl-isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63[5] |

| Trifluoromethyl-isoxazoles | Various Derivatives | 4T1 (Breast) | 3.11 - >200[5] |

| Trifluoromethyl-isoxazoles | Various Derivatives | PC-3 (Prostate) | 7.93 - >200[5] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6g | A549 (Lung) | 1.10[6] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6g | HepG2 (Liver) | 1.73[6] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6g | MDA-MB-231 (Breast) | 1.50[6] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6l | A549 (Lung) | 0.22[6] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6l | HepG2 (Liver) | 0.26[6] |

| 4-Phenoxy-phenyl isoxazoles | Compound 6l | MDA-MB-231 (Breast) | 0.21[6] |

| Phenolic Fraction | Prunus arabica extract | AMJ13 (Breast) | 29.34 µg/ml[7] |

| Terpene Fraction | Prunus arabica extract | AMJ13 (Breast) | 8.455 µg/ml[7] |

| Phenolic Fraction | Prunus arabica extract | SK-GT-4 (Esophageal) | 21.97 µg/ml[7] |

| Terpene Fraction | Prunus arabica extract | SK-GT-4 (Esophageal) | 15.14 µg/ml[7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key contributing factor to a multitude of diseases. Phenolic compounds, including trifluoromethylphenyl phenol derivatives, have demonstrated significant anti-inflammatory potential.

Mechanism of Action: Inhibition of the NF-κB Pathway and Nitric Oxide Production

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[8][9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] The overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation.[11] Derivatives of this compound can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and subsequently reducing the production of NO.[12][13]

Caption: The NF-κB signaling pathway and the inhibitory effects of trifluoromethylphenyl phenol derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in culture supernatants of LPS-stimulated RAW 264.7 macrophages.[11]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).

-

Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the vehicle control.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat.[14] Trifluoromethyl-substituted phenol derivatives have emerged as a promising class of antimicrobial agents with potent activity against Gram-positive bacteria.[15][16][17]

Mechanism of Action

While the precise, universal mechanism of action is still under investigation, it is believed that these compounds disrupt bacterial cell function through multiple targets. Investigations into some derivatives suggest a broad range of inhibitory effects on macromolecular synthesis.[15] Their lipophilic nature, enhanced by the trifluoromethyl group, likely facilitates their interaction with and disruption of bacterial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) |

| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | S. aureus (MRSA) | 0.78[15] |

| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | S. epidermidis | 1.56[15] |

| N-(trifluoromethyl)phenyl pyrazole | Compound 25 | E. faecium | 0.78[15] |

| N-(trifluoromethyl)phenyl pyrazole | Compound 13 | S. aureus (MRSA) | 3.12[15] |

| N-(trifluoromethyl)phenyl pyrazole | Dichloro substituted (18) | S. aureus | 0.78-1.56[15] |

| Thiazole derivative | Lead Compound | S. aureus (MRSA) | as low as 1[16] |

Many of these compounds have also demonstrated the ability to inhibit and eradicate biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step procedures. A general approach for the synthesis of the core 4-(trifluoromethoxy)phenol involves the diazotization of 4-(trifluoromethoxy)aniline followed by hydrolysis.[18] Further derivatization can be achieved through various organic reactions, such as etherification, esterification, or coupling reactions, to introduce diverse functional groups and build a library of compounds for biological screening.[19][20][21]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 3. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 13. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 17. sciforum.net [sciforum.net]

- 18. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. DE10040051A1 - Derivatives of 4- (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents [patents.google.com]

- 21. 4-(Trifluoromethoxy)phenol (828-27-3) at Nordmann - nordmann.global [nordmann.global]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol via Suzuki-Miyaura Coupling

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-trifluoromethoxyphenyl)phenol, a key intermediate in pharmaceutical and materials science research. The protocol herein leverages the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices and optimization strategies. It is designed to be a self-validating system for researchers, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound